molecular formula C11H16N6O2S B13538821 N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide

Cat. No.: B13538821
M. Wt: 296.35 g/mol
InChI Key: QTYGQBXJRRBSES-UHFFFAOYSA-N
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Description

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzene ring with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.

    Introduction of the Propylamino Group: The propylamino group can be attached via nucleophilic substitution reactions, where the benzene ring is treated with propylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Propylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The tetrazole ring may also interact with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide: Lacks the propylamino group, which may affect its chemical properties and applications.

    4-(propylamino)benzene-1-sulfonamide: Does not contain the tetrazole ring, which may reduce its binding affinity and specificity.

Uniqueness

N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(propylamino)benzene-1-sulfonamide: is unique due to the presence of both the tetrazole ring and the propylamino group

Properties

Molecular Formula

C11H16N6O2S

Molecular Weight

296.35 g/mol

IUPAC Name

N-(2-methyltetrazol-5-yl)-4-(propylamino)benzenesulfonamide

InChI

InChI=1S/C11H16N6O2S/c1-3-8-12-9-4-6-10(7-5-9)20(18,19)15-11-13-16-17(2)14-11/h4-7,12H,3,8H2,1-2H3,(H,14,15)

InChI Key

QTYGQBXJRRBSES-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C

Origin of Product

United States

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